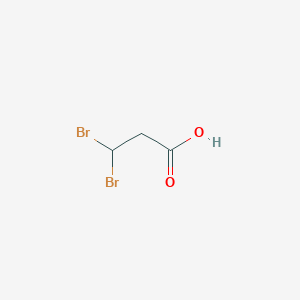
3,3-Dibromopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dibromopropanoic acid is an organic compound with the molecular formula C3H4Br2O2. It is a colorless to white crystalline solid with a distinct, pungent odor. This compound is known for its significant reactivity due to the presence of two bromine atoms attached to the propanoic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dibromopropanoic acid can be synthesized through several methods:
Bromination of Propanoic Acid: One common method involves the bromination of propanoic acid using bromine in the presence of a catalyst such as phosphorus tribromide.
Hydrolysis of 3,3-Dibromopropionyl Chloride: Another method involves the hydrolysis of 3,3-dibromopropionyl chloride in the presence of water or a dilute acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes, where propanoic acid is treated with bromine in the presence of a catalyst. The reaction is carefully monitored to ensure high yield and purity of the final product .
Types of Reactions:
Reduction: Reduction of this compound can lead to the formation of 3-bromopropanoic acid or propanoic acid.
Substitution: The bromine atoms in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed:
Scientific Research Applications
3,3-Dibromopropanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-dibromopropanoic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
3,3-Dibromopropanoic acid can be compared with other similar compounds such as:
2,3-Dibromopropanoic Acid: Similar in structure but with bromine atoms on different carbon atoms, leading to different reactivity and applications.
3-Bromopropanoic Acid: Contains only one bromine atom, resulting in different chemical properties and uses.
Uniqueness: The presence of two bromine atoms in this compound makes it highly reactive and versatile in various chemical reactions, distinguishing it from its analogs .
Properties
CAS No. |
5469-80-7 |
|---|---|
Molecular Formula |
C3H4Br2O2 |
Molecular Weight |
231.87 g/mol |
IUPAC Name |
3,3-dibromopropanoic acid |
InChI |
InChI=1S/C3H4Br2O2/c4-2(5)1-3(6)7/h2H,1H2,(H,6,7) |
InChI Key |
NFWAKSARCKVZTF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Br)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















